molecular formula C24H23N3O4S2 B289979 ethyl 2-[[12-acetyl-13-(4-methoxyphenyl)-4,11-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl]sulfanyl]acetate

ethyl 2-[[12-acetyl-13-(4-methoxyphenyl)-4,11-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl]sulfanyl]acetate

Cat. No.: B289979
M. Wt: 481.6 g/mol
InChI Key: VFVUFHZDFBVEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {[8-acetyl-9-(4-methoxyphenyl)-2,7-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a sulfur atom within a ring structure, which imparts unique chemical and biological properties. The compound’s structure includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[8-acetyl-9-(4-methoxyphenyl)-2,7-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetate involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[8-acetyl-9-(4-methoxyphenyl)-2,7-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl {[8-acetyl-9-(4-methoxyphenyl)-2,7-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl {[8-acetyl-9-(4-methoxyphenyl)-2,7-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {[8-acetyl-9-(4-methoxyphenyl)-2,7-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C24H23N3O4S2

Molecular Weight

481.6 g/mol

IUPAC Name

ethyl 2-[[12-acetyl-13-(4-methoxyphenyl)-4,11-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl]sulfanyl]acetate

InChI

InChI=1S/C24H23N3O4S2/c1-6-31-17(29)11-32-24-22-21(26-14(4)27-24)20-19(15-7-9-16(30-5)10-8-15)18(13(3)28)12(2)25-23(20)33-22/h7-10H,6,11H2,1-5H3

InChI Key

VFVUFHZDFBVEPM-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=NC(=NC2=C1SC3=NC(=C(C(=C23)C4=CC=C(C=C4)OC)C(=O)C)C)C

Canonical SMILES

CCOC(=O)CSC1=NC(=NC2=C1SC3=NC(=C(C(=C23)C4=CC=C(C=C4)OC)C(=O)C)C)C

Origin of Product

United States

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